4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a naphthalene-1-sulfonyl group and a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. One common method involves the following steps:
Preparation of Pyrrolidine Precursor: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Sulfonylation: The naphthalene-1-sulfonyl group is introduced via sulfonylation of the pyrrolidine precursor using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The final step involves coupling the sulfonylated pyrrolidine with a pyrimidine derivative under conditions that facilitate the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The naphthalene-1-sulfonyl group and pyrrolidin-3-yloxy moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-25(23,17-7-3-5-14-4-1-2-6-16(14)17)21-11-9-15(12-21)24-18-8-10-19-13-20-18/h1-8,10,13,15H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPHNJJMIOXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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